O-[(pyrimidin-2-yl)methyl]hydroxylamine
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Overview
Description
O-[(pyrimidin-2-yl)methyl]hydroxylamine is a compound that features a pyrimidine ring attached to a hydroxylamine group via a methylene bridge. Pyrimidine derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(pyrimidin-2-yl)methyl]hydroxylamine typically involves the reaction of pyrimidine derivatives with hydroxylamine. One common method includes the use of hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
O-[(pyrimidin-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
O-[(pyrimidin-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of O-[(pyrimidin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 4-hydroxy-2-quinolones share structural similarities and exhibit comparable biological activities.
Uniqueness
O-[(pyrimidin-2-yl)methyl]hydroxylamine is unique due to its specific combination of a pyrimidine ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
O-(pyrimidin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c6-9-4-5-7-2-1-3-8-5/h1-3H,4,6H2 |
InChI Key |
VFRQBXCZQQMVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CON |
Origin of Product |
United States |
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